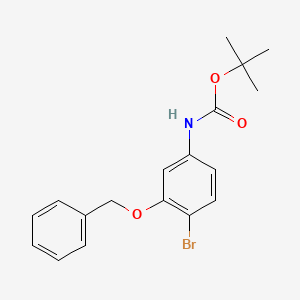

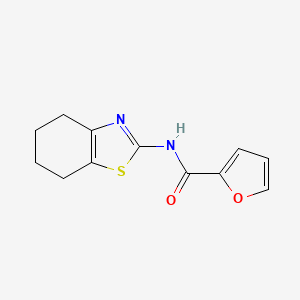

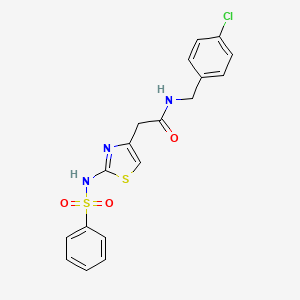

![molecular formula C26H20FN3O3S B2496312 2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893297-87-5](/img/structure/B2496312.png)

2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is part of a class of chemicals that includes various derivatives of 2-amino-4-phenyl-6-benzyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides. These compounds have been studied for their potential biological activities, including selective inhibition of monoamine oxidase enzymes, which are significant for their roles in neurological processes.

Synthesis Analysis

The synthesis of similar compounds involves multistep reactions starting from basic building blocks like methyl anthranilate, coupled with methane sulfonyl chloride, followed by N-benzylation or N-methylation, and finally ring closure with sodium hydride to form respective 2,1-benzothiazine 2,2-dioxides. These precursors are then subjected to a multicomponent reaction with malononitrile and substituted benzaldehydes to synthesize the desired pyranobenzothiazines (Ahmad et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds has been determined through X-ray diffraction analysis, providing detailed insights into their crystalline structure and molecular configuration, which is crucial for understanding their biological activity and interaction with biological targets (Shemchuk et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including interactions with active methylene nitriles and arylcarbaldehydes, leading to the formation of new derivatives with potentially diverse biological activities. The reactivity of these compounds underlines their versatility and potential for further chemical modifications (Lega et al., 2016).

科学的研究の応用

Synthesis and Biological Evaluation

Monoamine Oxidase Inhibitory Activity : Compounds closely related to the specified chemical structure have been synthesized and evaluated for their selective inhibitory activity against monoamine oxidase A and B. These compounds showed potential as selective inhibitors, highlighting their relevance in neuropsychiatric disorder research. The study also included docking analysis to understand the binding modes of these inhibitors, suggesting their potential towards monoamine oxidase isozymes (Ahmad et al., 2019).

Multicomponent Synthesis : Another study focused on the multicomponent synthesis of related 2-amino-3-R-4-aryl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides. This process involved a three-component interaction leading to the target compounds or to new stable salts, showcasing the versatile chemical reactions that these compounds can undergo (Lega et al., 2016).

Antimicrobial Activity : Derivatives of the mentioned compound class have also been synthesized and tested for their antimicrobial properties. This indicates their potential utility in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Mahdi, 2015).

Anticancer Activity : Novel fluoro-substituted derivatives within the same chemical family have shown anti-lung cancer activity. This highlights the potential of these compounds in developing new therapeutic strategies for cancer treatment, demonstrating the importance of functional group modifications to enhance biological activity (Hammam et al., 2005).

特性

IUPAC Name |

2-amino-4-(2-fluorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O3S/c1-16-7-6-8-17(13-16)15-30-22-12-5-3-10-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-9-2-4-11-21(18)27/h2-13,23H,15,29H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMWUNFAPCNCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)

![8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496235.png)

![N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2496237.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)

![2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride](/img/structure/B2496249.png)